1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
4-methyl-6-(2-morpholin-4-ylethyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-23-17-16(18(27)22-20(23)28)26-13-15(14-5-3-2-4-6-14)25(19(26)21-17)8-7-24-9-11-29-12-10-24/h2-6,13H,7-12H2,1H3,(H,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHUVPYGPVGMAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)CCN4CCOCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound belonging to the imidazo[2,1-f]purine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C27H28N6O3
- Molecular Weight : 484.5 g/mol
- CAS Number : 896292-87-8
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, which can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing signaling pathways associated with cell growth and survival.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- In Vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of approximately 13.3 µM against MCF-7 breast cancer cells .
Antiproliferative Effects
The compound's antiproliferative effects have been linked to its ability to modulate key signaling pathways:
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, preventing their progression through critical phases of division.
Enzyme Interaction
The compound's interaction with enzymes is another area of interest:
- Xanthine Oxidase Inhibition : Studies have shown that related compounds exhibit xanthine oxidase inhibitory effects with IC50 values around 24.3 µM . This suggests potential applications in managing conditions like gout.
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the compound's biological activity:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly influence its potency and selectivity towards different molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations in analogs include substitutions at positions 7 (aryl groups), 8 (alkyl/aryl chains), and 3 (alkyl/piperazinyl groups). These modifications influence solubility, metabolic stability, and target selectivity.
Table 1: Structural and Physicochemical Comparison
Pharmacological Profiles
Serotonin Receptor Affinity
- Target Compound: The morpholinoethyl group may enhance 5-HT1A binding due to its polarizable oxygen atom, similar to piperazinylalkyl derivatives .
- Compound 3i : Exhibits potent 5-HT1A/5-HT7 dual affinity (Ki < 50 nM) and antidepressant efficacy in forced swim tests (FST) at 2.5 mg/kg .
- Compound 5 (8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl)-1,3-dimethyl-...): Shows hybrid 5-HT1A/D2 receptor activity, suggesting structural flexibility for multi-target ligands .
Enzyme Inhibition
Key Differentiators of the Target Compound
- Morpholinoethyl vs. Piperazinylalkyl: The morpholine group may improve solubility and reduce off-target dopaminergic effects compared to piperazinyl chains .
- Phenyl at Position 7: Enhances aromatic stacking in receptor binding pockets, similar to 7-p-cyanophenyl derivatives in kinase inhibitors .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Synthesis optimization requires multi-step reaction monitoring and purification techniques. Key steps include:
- Core scaffold formation : Cyclization under controlled acidic/basic conditions to form the imidazo[2,1-f]purine core, with temperature and solvent selection (e.g., dichloromethane or ethanol) critical for regioselectivity .
- Substituent introduction : Sequential alkylation or amination reactions, using catalysts like Pd/C or phase-transfer agents, to attach morpholinoethyl and phenyl groups. Reaction stoichiometry must be optimized to minimize byproducts .
- Purification : Column chromatography or preparative HPLC to isolate the target compound from structurally similar impurities .
Q. What analytical techniques are essential for confirming structural integrity?
A combination of spectral methods is required:
- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry, particularly for the morpholinoethyl group .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula and detect trace impurities .
- X-ray crystallography : For definitive 3D conformation analysis, especially if receptor binding studies reveal unexpected activity .
Q. Which biological receptors are primary targets based on structural analogs?
Structural analogs of imidazo[2,1-f]purine-2,4-diones show affinity for:
- Serotonin receptors (5-HT1A) : The morpholinoethyl group may enhance binding via hydrophobic interactions, as seen in piperazine-based analogs with antidepressant activity .
- Adenosine receptors : The purine core mimics endogenous ligands, but selectivity depends on substituent bulk and polarity . Initial screening should use radioligand binding assays for these targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance receptor selectivity?
Systematic SAR approaches include:
- Substituent variation : Replace the morpholinoethyl group with piperazinyl or thiomorpholine groups to assess steric/electronic effects on 5-HT1A vs. adenosine receptor binding .
- Functional group masking : Temporarily block the 7-phenyl group during synthesis to evaluate its role in receptor interactions .
- In vitro profiling : Test analogs in competitive binding assays against a panel of CNS receptors (e.g., dopamine D2, α-adrenergic) to identify off-target effects .
Q. What computational approaches predict binding modes with 5-HT1A receptors?
Combine:
- Molecular docking : Use crystal structures of 5-HT1A (e.g., PDB ID 6G79) to model ligand-receptor interactions, focusing on hydrogen bonding with Ser159 and hydrophobic packing with Phe362 .
- Molecular dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories to identify critical residue contacts .
- Free energy calculations : MM/GBSA or free energy perturbation to rank analog binding affinities .
Q. How should discrepancies between in vitro binding data and in vivo outcomes be addressed?
Case study: A compound with high 5-HT1A affinity in vitro may show weak antidepressant activity in vivo due to poor blood-brain barrier (BBB) penetration. Solutions:
- Pharmacokinetic studies : Measure plasma/brain concentration ratios using LC-MS/MS to assess CNS availability .
- Metabolite profiling : Identify active or inhibitory metabolites via liver microsome assays .
- Pro-drug strategies : Modify the morpholinoethyl group to enhance lipophilicity for BBB transit .
Q. What strategies mitigate off-target effects while maintaining therapeutic efficacy?
- Functional selectivity assays : Test analogs in β-arrestin recruitment vs. cAMP inhibition assays to bias signaling toward therapeutic pathways .
- Pharmacophore masking : Introduce transient protecting groups (e.g., acetyl) on the 1-methyl group to reduce non-specific interactions .
- Dose-response profiling : Use in vivo models (e.g., forced swim test) to establish the therapeutic window relative to side effects like sedation .
Q. How can metabolic stability and CNS penetration be evaluated preclinically?
Key methodologies:
- In vitro models : Caco-2 cells for intestinal absorption and PAMPA-BBB for passive CNS permeability .
- Liver microsome assays : Incubate with human/rodent microsomes to identify cytochrome P450-mediated degradation .
- In vivo PET imaging : Radiolabel the compound (e.g., C at the methyl group) to quantify brain uptake in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
